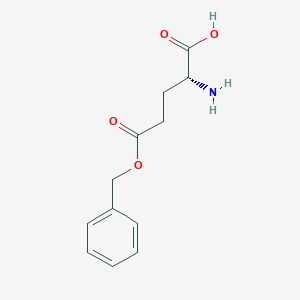

H-D-Glu(OBzl)-OH

Description

Overview of Glutamic Acid Derivatives in Peptide Chemistry

Glutamic acid is an α-amino acid that is fundamental to the structure of proteins in nearly all living organisms. wikipedia.org In addition to its role in protein biosynthesis, it is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org Its side chain contains a carboxylic acid group, referred to as the γ-carboxyl group, which is often modified in the synthesis of novel compounds. arizona.edu

In peptide chemistry, the production of peptides involves the sequential linking of amino acids via amide (peptide) bonds. wikipedia.org To achieve a specific sequence and prevent unwanted side reactions, the reactive functional groups on the amino acid side chains must be temporarily masked or "protected". thermofisher.comug.edu.pl Glutamic acid derivatives are compounds where the side-chain carboxyl group is modified, often by esterification, to serve as a protecting group. peptide.com These derivatives are essential for incorporating glutamic acid residues into a growing peptide chain without interference from the side chain's reactivity. researchgate.net The synthesis of these derivatives is a key area of research, enabling the creation of complex peptides and peptidomimetics with potential therapeutic applications. acs.orgnih.govnih.gov

Significance of H-D-Glu(OBzl)-OH as a Chiral Building Block

The concept of chirality is central to the function of biological molecules. Most naturally occurring amino acids exist in the L-configuration. This compound is a derivative of D-glutamic acid, the enantiomer (mirror image) of the more common L-glutamic acid. nih.gov The use of D-amino acids like D-glutamic acid is a common strategy in drug design to increase the stability of peptide-based drugs against enzymatic degradation in the body.

As a chiral building block, this compound provides a stereochemically defined unit for incorporation into a peptide sequence. nih.govresearchgate.net The precise three-dimensional arrangement of atoms in a peptide is critical for its biological activity, as it determines how the peptide will bind to its target receptor or enzyme. The demand for single-enantiomer drugs has driven the development of synthetic methods to produce such chiral intermediates. nih.govresearchgate.net By using enantiomerically pure building blocks like this compound, chemists can control the stereochemistry of the final peptide, which is essential for improving drug efficacy and specificity. nih.govnih.gov

| Property | Value |

| Chemical Name | D-Glutamic acid γ-benzyl ester |

| Synonym | This compound |

| CAS Number | 2578-33-8 peptide.com |

| Molecular Formula | C12H15NO4 peptide.com |

| Molecular Weight | 237.25 g/mol peptide.com |

| Configuration | D-enantiomer |

Historical Context of Benzyl (B1604629) Protecting Groups in Amino Acid Synthesis

The chemical synthesis of peptides requires a strategic approach to protect reactive functional groups to ensure that peptide bonds form only between the desired amino and carboxyl groups. thermofisher.com Protecting group strategies became a cornerstone of peptide synthesis in the mid-20th century. researchgate.net The benzyl (Bzl) group is one of the classic and most widely used protecting groups for the side chains of amino acids like glutamic acid and aspartic acid. peptide.comlibretexts.org

The benzyl group is typically used to protect carboxyl groups by forming a benzyl ester. libretexts.orgacs.org This strategy is a key feature of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach to solid-phase peptide synthesis (SPPS). wikipedia.org In this method, the temporary N-terminal protecting group (Boc) is removed with a mild acid, while the more robust benzyl-based side-chain protecting groups remain intact. wikipedia.orgthermofisher.com The benzyl protecting group is stable under the acidic conditions used for Boc removal but can be cleaved at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgthermofisher.com This orthogonality—the ability to remove one type of protecting group without affecting another—is fundamental to successful peptide synthesis. ug.edu.pl The use of benzyl esters for side-chain protection has been instrumental in the synthesis of numerous complex peptides. peptide.comacs.org

Research Trajectory and Future Directions for this compound Applications

This compound continues to be a relevant and valuable reagent in modern peptide research, primarily within the framework of Boc-based solid-phase peptide synthesis. sigmaaldrich.com Its application allows for the introduction of D-glutamic acid residues, which can confer unique properties to synthetic peptides, such as increased resistance to proteolysis, which enhances their potential as therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGHCRNCRWQABU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30869-19-3 | |

| Record name | D-Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30869-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801287160 | |

| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | gamma-Benzyl L-glutamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2578-33-8 | |

| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glutamic acid, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of H D Glu Obzl Oh and Its Precursors

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile platform for the preparation of H-D-Glu(OBzl)-OH and its precursors, allowing for a range of reaction conditions and purification techniques to achieve the target molecule.

Esterification Reactions for Benzyl (B1604629) Protection of Carboxyl Groups

The selective protection of one of the two carboxyl groups in glutamic acid is a key challenge in the synthesis of its derivatives. The formation of the γ-benzyl ester is the defining feature of this compound. Direct esterification of glutamic acid with benzyl alcohol is a common approach. researchgate.net This reaction is typically acid-catalyzed. evitachem.com

However, the direct esterification can lead to a mixture of products, including the α-benzyl ester and the dibenzyl ester, which necessitates purification. researchgate.net To improve the selectivity for the γ-position, various strategies have been developed. One approach involves the use of metal salts, such as copper(II) chloride (CuCl₂), which can coordinate with the α-amino and α-carboxyl groups. This coordination increases the acidity of the α-carboxyl group, thereby directing the esterification to the γ-carboxyl group with high selectivity and yield. researchgate.netepa.gov

Another method to achieve selective γ-esterification is to first form the N-carboxyanhydride of glutamic acid, which can then be reacted with benzyl alcohol. This approach often favors the formation of the γ-ester.

The reaction conditions for these esterification processes are critical and are summarized in the table below.

| Method | Catalyst/Reagent | Solvent | Key Feature |

| Direct Acid-Catalyzed Esterification | Sulfuric Acid | Benzyl Alcohol | Simple, but can lead to product mixtures. prepchem.com |

| Metal-Promoted Esterification | CuCl₂ | Water/Benzyl Alcohol | High selectivity for the γ-position. researchgate.netepa.gov |

| N-Carboxyanhydride (NCA) Method | - | Various | Favors γ-ester formation. |

Amine Protection Strategies in Precursor Synthesis

To prevent unwanted side reactions at the α-amino group during the synthesis of this compound precursors, it is essential to employ a suitable protecting group. libretexts.org The choice of protecting group is crucial as it must be stable during the esterification of the carboxyl groups and selectively removable later in the synthetic sequence.

Commonly used amine protecting groups in this context include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its facile removal with moderate acids like trifluoroacetic acid (TFA). mdpi.compeptide.com The synthesis of precursors like Boc-D-Glu-OH allows for subsequent selective esterification.

Benzyloxycarbonyl (Z or Cbz): The Z group is another common protecting group, which is stable to the conditions used for many esterification reactions. It is typically removed by catalytic hydrogenolysis, a method that can also cleave benzyl esters. frontiersin.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly important in solid-phase peptide synthesis due to its lability to basic conditions (e.g., piperidine), offering an orthogonal protection strategy to the acid-labile Boc and benzyl groups. peptide.compeptide.com

The introduction of these protecting groups is typically achieved by reacting the amino acid with the corresponding chloroformate or anhydride (B1165640) under basic conditions.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Moderate Acid (e.g., TFA) peptide.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis frontiersin.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) peptide.compeptide.com |

Specific Synthetic Routes to this compound

A direct and practical route to γ-benzyl glutamate (B1630785) involves heating a mixture of glutamic acid, benzyl alcohol, and an acid catalyst such as sulfuric acid. prepchem.com The reaction is driven to completion by the removal of water, often under reduced pressure. prepchem.com The crude product can then be purified by recrystallization. prepchem.com While this method is straightforward, controlling the regioselectivity to favor the γ-ester over the α-ester and the di-ester can be challenging. researchgate.net

A more controlled synthesis involves a multi-step process starting with a protected form of D-glutamic acid. For example, N-protected D-glutamic acid can be converted to its anhydride, which is then opened with benzyl alcohol to preferentially yield the γ-benzyl ester. frontiersin.org Subsequent deprotection of the amino group yields the final product, this compound.

Solid-Phase Synthesis (SPS) Adaptations and Strategies

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), where a peptide chain is assembled on an insoluble resin support. chempep.com The use of this protected amino acid allows for the introduction of a glutamic acid residue with a protected side-chain carboxyl group.

Integration of this compound into Fmoc- and Boc-based SPPS Protocols

Fmoc-based SPPS: In this widely used methodology, the α-amino group is protected with the base-labile Fmoc group. nih.gov Therefore, the building block used is Fmoc-D-Glu(OBzl)-OH. The benzyl ester protecting the side-chain carboxyl group is stable to the basic conditions (piperidine in DMF) used for Fmoc deprotection at each cycle. peptide.com It is removed at the end of the synthesis during the final cleavage from the resin, typically with a strong acid cocktail containing TFA. peptide2.com

Boc-based SPPS: In this strategy, the α-amino group is protected with the acid-labile Boc group. peptide2.com The corresponding building block would be Boc-D-Glu(OBzl)-OH. The Boc group is removed at each step with a moderate acid like TFA. peptide.com The benzyl ester side-chain protection is stable to these conditions and is cleaved at the end of the synthesis with a stronger acid, such as anhydrous hydrofluoric acid (HF). peptide2.com

The orthogonality of the protecting groups is a key principle in SPPS, ensuring that only the desired protecting group is removed at each step of the synthesis. peptide.com

| SPPS Strategy | Nα-Protecting Group | Nα-Deprotection Reagent | Side-Chain (γ-carboxyl) Protection | Side-Chain Deprotection Reagent |

| Fmoc-based | Fmoc | Piperidine (B6355638) peptide.com | Benzyl (OBzl) | Strong Acid (e.g., TFA) peptide2.com |

| Boc-based | Boc | Moderate Acid (e.g., TFA) peptide.com | Benzyl (OBzl) | Strong Acid (e.g., HF) peptide2.com |

Resin Selection and Loading for this compound Incorporation

The choice of resin is a critical factor for the success of SPPS. chempep.com The resin serves as the solid support to which the peptide chain is anchored. biosynth.com The selection depends on the desired C-terminal functionality of the peptide (acid or amide) and the cleavage conditions.

For C-terminal peptide acids:

Wang resin is a popular choice for Fmoc-based synthesis, yielding a C-terminal carboxylic acid upon cleavage with TFA. biotage.com

2-Chlorotrityl chloride (2-CTC) resin is also used and allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive peptides. biotage.com

For C-terminal peptide amides:

Rink Amide resin is commonly used in Fmoc-based SPPS to generate a C-terminal amide upon TFA cleavage. biotage.com

MBHA resin is the corresponding choice for Boc-based strategies. biosynth.com

The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important consideration. chempep.com A lower loading level is often preferred for the synthesis of long or difficult peptide sequences to minimize steric hindrance and improve reaction efficiency. biotage.com The first amino acid, which could be Fmoc-D-Glu(OBzl)-OH if it is the C-terminal residue, is covalently attached to the resin in a process called loading. This step must be carried out efficiently to ensure a good starting point for the peptide synthesis. uci.edu

| Resin Type | SPPS Strategy | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | Fmoc | Acid | TFA biotage.com |

| 2-Chlorotrityl Chloride Resin | Fmoc | Acid | Mild Acid (e.g., 1-3% TFA) biotage.com |

| Rink Amide Resin | Fmoc | Amide | TFA biotage.com |

| MBHA Resin | Boc | Amide | HF biosynth.com |

Optimization of Coupling Conditions with this compound

The successful incorporation of this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is contingent upon the optimization of coupling conditions. The goal is to maximize reaction efficiency while minimizing side reactions, particularly racemization of the chiral center. creative-peptides.com Key parameters for optimization include the choice of coupling reagents, additives, temperature, and reaction time.

Highly efficient coupling reagents are selected to facilitate the formation of the amide bond. bachem.com Commonly used classes include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), HATU, HCTU, and COMU. creative-peptides.combachem.com Phosphonium and uronium reagents are often preferred for their high reactivity and ability to suppress side reactions. bachem.com

To further enhance coupling efficiency and mitigate the risk of racemization, additives are frequently employed. creative-peptides.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive, non-explosive alternative, Oxyma Pure®, can be used in combination with carbodiimides. creative-peptides.combachem.com These additives act as activated ester intermediates, which are less prone to racemization.

Elevated temperatures (35-50°C) can be used to drive difficult coupling reactions to completion, but this must be balanced against the increased potential for side reactions. researchgate.net Therefore, a systematic approach to optimizing conditions is crucial. This may involve employing a double-coupling strategy, where the coupling reaction is performed twice to ensure complete reaction of all available amino groups on the solid support. creative-peptides.com

Table 1: Comparison of Common Coupling Reagent Systems for this compound

| Coupling Reagent | Additive | Advantages | Considerations |

|---|---|---|---|

| DIC | Oxyma Pure® | Cost-effective; generates a soluble urea (B33335) byproduct. | Lower reactivity compared to uronium/phosphonium salts; risk of side reactions with unprotected Asn/Gln. bachem.com |

| HCTU | (Internal) | High reactivity, fast coupling times. bachem.com | Higher cost. |

| HATU | (Internal) | Very high efficiency, even for sterically hindered couplings; suppresses racemization. creative-peptides.combachem.com | Highest cost; potential for side reactions with phosphorylated amino acids. bachem.com |

Considerations for Side-Chain Protection Stability during SPPS

In the Boc/Bzl strategy , the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected with more robust, acid-labile groups like benzyl esters. peptide.com This is considered a "quasi-orthogonal" system because both groups are removed by acid, but their lability differs significantly. peptide.combiosynth.com The Boc group is removed with moderate acid (e.g., 50% trifluoroacetic acid, TFA, in DCM), whereas the OBzl group requires very strong acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.com Therefore, the OBzl group on this compound is stable during the repetitive Nα-deprotection steps of a Boc-SPPS cycle.

In the more widely used Fmoc/tBu strategy , the Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com This system is truly orthogonal. peptide.com The OBzl group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal. However, the OBzl group is also cleaved by the strong acid (e.g., 95% TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups like tBu. iris-biotech.de This makes the OBzl group fully compatible with the standard Fmoc/tBu protocol where all acid-labile groups are removed simultaneously at the end of the synthesis.

Table 2: Stability of Benzyl (OBzl) Side-Chain Protection in SPPS Strategies

| SPPS Strategy | Nα-Protecting Group | Nα-Deprotection Reagent | OBzl Stability During Synthesis | Final Cleavage Reagent | OBzl Cleavage | Orthogonality |

|---|---|---|---|---|---|---|

| Boc/Bzl | Boc (acid-labile) | Moderate Acid (TFA) | Stable peptide.com | Strong Acid (HF) | Cleaved peptide.com | Quasi-orthogonal peptide.com |

| Fmoc/tBu | Fmoc (base-labile) | Base (Piperidine) | Stable peptide.com | Strong Acid (TFA) | Cleaved iris-biotech.de | Orthogonal peptide.com |

Advanced Synthetic Techniques and Innovations

Microwave-Assisted Synthesis Enhancements

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful tool for accelerating the synthesis of peptides, including those containing this compound. nih.gov The application of microwave energy significantly shortens the time required for both the coupling and deprotection steps in each cycle of SPPS. nih.govsigmaaldrich.cn

Microwave heating allows most amino acid couplings to be completed in as little as five minutes, and Fmoc deprotection can be reduced from over 15 minutes to just three minutes. nih.gov This acceleration is particularly beneficial for overcoming the synthesis of "difficult" sequences, which are prone to aggregation and result in incomplete reactions under conventional conditions. sigmaaldrich.cnnih.gov By enhancing reaction kinetics, microwave energy can lead to higher repetitive yields and ultimately, purer crude peptide products. sigmaaldrich.cn For instance, syntheses that take over 35 hours using conventional methods can be completed in under two hours with microwave assistance, with significantly improved purity. merel.si

While microwave heating is effective in accelerating acylation and deprotection, care must be taken to optimize conditions to control common side reactions like racemization, which can be managed with optimized methods. nih.gov

Flow Chemistry Applications for this compound Production

Continuous flow chemistry offers a modern alternative to traditional batch synthesis for producing peptides with high fidelity. amidetech.com In a flow chemistry setup, reagents are continuously pumped through a reactor containing the solid-phase resin. thieme-connect.de This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, which is determined by the flow rate and reactor volume. amidetech.comthieme-connect.de

The application of automated fast-flow peptide synthesis (AFPS) allows for the rapid assembly of peptide chains. chemrxiv.org The efficient mixing and heat transfer in flow reactors can enhance reaction rates and yields. amidetech.com Furthermore, automated flow systems are well-suited for generating large datasets that can be used to predict and optimize conditions for sequence-dependent "difficult couplings," and these insights can often be transferred back to batch synthesis. uzh.ch By enabling the in-situ activation of amino acids like this compound and their immediate delivery to the resin, flow chemistry can improve efficiency and reduce the formation of side products. thieme-connect.de This technology has been used to synthesize peptide chains up to 164 amino acids in length, demonstrating its robustness for producing complex biomolecules. amidetech.com

Enzymatic and Biocatalytic Routes to this compound

Biocatalysis presents an attractive, green chemistry approach for the synthesis of chiral compounds like this compound. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for complex protecting group strategies required in traditional chemical synthesis. frontiersin.orgmdpi.com

For the synthesis of glutamate derivatives, hydrolase enzymes such as lipases, esterases, and proteases can be employed. frontiersin.org One potential biocatalytic route involves the regioselective esterification of the γ-carboxyl group of D-glutamic acid with benzyl alcohol. A screening of various commercial enzymes could identify a biocatalyst capable of performing this transformation with high conversion and selectivity. frontiersin.org For example, research on the L-enantiomer has explored several enzymatic routes, including the selective hydrolysis of a dibenzyl glutamate precursor or the direct selective esterification of N-protected glutamic acid. frontiersin.org

The use of enzymes can significantly simplify production processes. For instance, selective acylation of a diol using a lipase (B570770) from Alcaligenes sp. has been successfully carried out on a 200 kg scale, demonstrating the industrial viability of biocatalytic processes. nih.govuni-greifswald.de

Stereoselective Synthesis and Chiral Control in this compound Production

Maintaining the correct stereochemistry is paramount in the synthesis of this compound, as the biological activity of the final peptide is dependent on the chirality of its constituent amino acids. The primary strategy for achieving this is a "chiral pool" synthesis. ethz.ch

This approach utilizes an enantiomerically pure starting material, in this case, D-glutamic acid. ethz.ch D-glutamic acid is a naturally available, albeit less common, enantiomer of glutamic acid. The subsequent chemical transformations to protect the α-amino group and esterify the γ-carboxyl group to form the benzyl ester are designed to not affect the pre-existing stereocenter at the α-carbon. This ensures that the D-configuration is retained throughout the synthesis.

While the starting material provides the initial chiral control, it is also crucial to prevent racemization during subsequent steps, particularly during the peptide coupling reaction. bachem.com As discussed in section 2.2.3, the choice of coupling reagents and additives (e.g., HATU, Oxyma Pure®) plays a vital role in suppressing the formation of the unwanted L-enantiomer, thereby ensuring the stereochemical integrity of the final peptide product. creative-peptides.combachem.com

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a series of purification and isolation steps are imperative to remove unreacted starting materials, byproducts, and other impurities. The choice of technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.

Chromatographic techniques are powerful tools for the purification of this compound, leveraging the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for both the analysis and purification of this compound. This technique typically utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually with an acid modifier such as trifluoroacetic acid (TFA). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, with its benzyl group, exhibits significant retention, allowing for its effective separation from more polar or less retained impurities. The purity of the final product is often assessed by analytical HPLC, with purity levels exceeding 99.0% being achievable. ruifuchem.com

Column Chromatography:

For larger-scale purifications, traditional column chromatography is a cost-effective and efficient method. Silica (B1680970) gel is a commonly used stationary phase. The selection of the eluent system is critical for successful separation. A typical mobile phase might consist of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute the desired compound. The progress of the separation is monitored by thin-layer chromatography (TLC). After synthesis, this compound is often purified using column chromatography to eliminate unreacted starting materials and by-products. evitachem.com

Table 1: Comparison of Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Scale | Advantages | Disadvantages |

| HPLC | C18-silica (Reversed-Phase) | Water/Acetonitrile or Methanol with TFA | Hydrophobic interactions | Analytical to Preparative | High resolution, high purity, quantifiable | Higher cost, limited sample loading |

| Column Chromatography | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Adsorption/Polarity | Preparative | Cost-effective, large capacity | Lower resolution than HPLC, solvent intensive |

Crystallization and Recrystallization Procedures

Crystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for the recrystallization of amino acid derivatives include water, ethanol, methanol, or mixtures thereof. As the solution is slowly cooled, the solubility of this compound decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution (mother liquor). The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. This process can be repeated (recrystallization) to achieve higher levels of purity.

The success of a synthetic preparation is ultimately determined by the yield and purity of the final product.

Purity Assessment:

The purity of this compound is commonly determined using analytical techniques such as HPLC, which can provide a quantitative measure of purity, often expressed as a percentage. ruifuchem.com For instance, commercial suppliers often specify a purity of >99.0% as determined by HPLC. ruifuchem.com Other methods for assessing purity include:

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point. A reported melting point for γ-benzyl glutamate is 168.0°C - 169.5°C. google.com

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities.

Titration: Acid-base titration can be used to determine the purity of the amino acid derivative, with some suppliers indicating purity levels of >98.5% by this method. ruifuchems.com

Yield Calculation:

The yield of a reaction is a measure of its efficiency. The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The actual yield is the amount of product that is actually obtained after purification. The percent yield is calculated as follows:

Percent Yield = (Actual Yield / Theoretical Yield) * 100%

Table 2: Purity and Yield Data for this compound

| Parameter | Method of Determination | Reported Value/Range | Reference |

| Purity | HPLC | >99.0% | ruifuchem.com |

| Purity | Titration | >98.5% | ruifuchems.com |

| Melting Point | Capillary Method | 168.0°C - 169.5°C | google.com |

| Synthetic Yield | Gravimetric | 86% | google.com |

Protecting Group Chemistry in the Context of H D Glu Obzl Oh

Role of the Benzyl (B1604629) (OBzl) Protecting Group

The benzyl (Bzl) group is a widely utilized protecting group for the side-chain carboxylates of acidic amino acids like glutamic acid and aspartic acid. peptide.com In H-D-Glu(OBzl)-OH, the benzyl group masks the reactivity of the γ-carboxyl group, preventing it from interfering with the peptide bond formation at the α-amino and α-carboxyl termini during synthesis. peptide.coma2bchem.com

A cornerstone of modern protecting group strategy in peptide synthesis is the concept of orthogonality. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comjku.at This allows for selective deprotection at various stages of a complex synthesis. jku.at

The benzyl group is a key component of orthogonal and quasi-orthogonal protection schemes. biosynth.comjku.at It is primarily classified as an acid-labile group, but its removal requires much stronger acidic conditions than those used for other acid-labile groups like tert-Butyloxycarbonyl (Boc). biosynth.comjku.at Crucially, the benzyl group is stable to the basic conditions used to remove the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. jku.at This stability makes the benzyl group fully orthogonal to the Fmoc group, which is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. biosynth.com

The relationship between the benzyl (Bn) and Boc protecting groups is described as "quasi-orthogonal". biosynth.com Both are removed by acid, but their lability is modulated by the strength of the acid. It is possible to selectively cleave a Boc group using moderate acids like trifluoroacetic acid (TFA) while leaving the benzyl ester intact, although the stability of the benzyl group in TFA can be limited. biosynth.comslideshare.netelte.hu Complete cleavage of the benzyl group requires very strong acids like anhydrous hydrogen fluoride (B91410) (HF). elte.huosti.gov This differential lability allows for their sequential removal. jku.at

| Protecting Group | Removal Condition | Orthogonality with Benzyl (OBzl) |

| Fmoc | Base (e.g., Piperidine) | Fully Orthogonal biosynth.comjku.at |

| Boc | Mild/Moderate Acid (e.g., TFA) | Quasi-Orthogonal biosynth.com |

| Alloc | Pd(0) Catalysis | Fully Orthogonal sigmaaldrich.comub.edu |

| Trityl (Trt) | Very Mild Acid (e.g., 1% TFA) | Orthogonal peptide.comjku.at |

The removal of the benzyl ester from the glutamic acid side chain can be accomplished through two primary mechanisms: strong acidolysis and catalytic hydrogenation.

Acidolysis : This method involves treating the protected peptide with a very strong acid. Anhydrous hydrogen fluoride (HF) is a classic reagent for this purpose, often used in the final step of Boc-based SPPS to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including benzyl esters. elte.huosti.gov The mechanism is typically an SN1 reaction, proceeding through the formation of a stable benzyl cation. elte.hu Other strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen bromide (HBr) in acetic acid can also be used. jku.atelte.hu

Catalytic Hydrogenation : This is a milder cleavage method that involves treating the protected peptide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). jku.at This method is highly efficient and clean, yielding toluene (B28343) as a byproduct. It is particularly useful in solution-phase synthesis or when acid-sensitive moieties (like certain glycosylations) are present in the peptide. This method is orthogonal to both Boc and Fmoc groups. jku.at

The utility of this compound in a synthetic strategy is defined by the stability of the benzyl ester under the conditions used for coupling and for the removal of other protecting groups.

The benzyl group is generally stable to:

Basic conditions : It is completely stable to the piperidine (B6355638) solutions used for Fmoc group removal, which is fundamental to its use in Fmoc-based SPPS. biosynth.comjku.at

Mild acidic conditions : It is stable to the very weak acids (e.g., 1% TFA) used to cleave highly acid-sensitive groups like Trityl (Trt) or Monomethoxytrityl (Mmt). jku.at

However, the benzyl group shows limited stability or is labile under:

Moderate acidic conditions : While often used in Boc chemistry, the benzyl ester is not fully stable to the neat or high concentrations of trifluoroacetic acid (TFA) typically used for Boc deprotection during SPPS. slideshare.netelte.hu This partial lability can lead to premature deprotection and subsequent side reactions, such as the formation of pyroglutamate (B8496135) residues at the N-terminus. peptide.com

Strong acidic conditions : It is readily cleaved by strong acids like HF, TFMSA, or HBr. jku.atelte.hu

Catalytic hydrogenation : It is readily cleaved by H₂/Pd. jku.at

| Condition/Reagent | Stability of Benzyl Ester (OBzl) | Application Context |

| Piperidine (20-50% in DMF) | Stable | Fmoc deprotection biosynth.comjku.at |

| Trifluoroacetic Acid (TFA) | Limited Stability/Labile | Boc deprotection (quasi-orthogonality) slideshare.netelte.hu |

| Hydrogen Fluoride (HF) | Labile | Final cleavage in Boc/Bzl strategy elte.huosti.gov |

| H₂/Pd Catalyst | Labile | Orthogonal cleavage method jku.at |

α-Amino Protecting Groups and their Compatibility

The free α-amino group of this compound must be temporarily protected to control the peptide bond formation. The two most dominant strategies in solid-phase peptide synthesis are based on the Fmoc and Boc protecting groups, both of which are compatible with this compound. biosynth.compeptide.com

In Fmoc chemistry, the α-amino group is protected by the base-labile Fmoc group. biosynth.com The building block used in this strategy is Fmoc-D-Glu(OBzl)-OH. a2bchem.com The synthesis proceeds by coupling this amino acid to the growing peptide chain, followed by the removal of the Fmoc group with a solution of a secondary amine, typically piperidine in DMF. biosynth.com

The compatibility of the benzyl ester with this chemistry is excellent due to the complete orthogonality between the base-labile Fmoc group and the acid-labile benzyl group. biosynth.comjku.at The benzyl ester on the glutamic acid side chain remains completely intact during the repetitive cycles of Fmoc deprotection. jku.at It is only removed during the final cleavage step, typically using a strong acid cocktail containing TFA, which also cleaves the peptide from the resin. a2bchem.comsigmaaldrich.com This robust orthogonality allows for the reliable synthesis of complex peptides. a2bchem.com

In Boc chemistry, the α-amino group is protected by the acid-labile Boc group. biosynth.com The corresponding building block is Boc-D-Glu(OBzl)-OH. peptide.combroadpharm.com The Boc group is removed at each step of the synthesis using a moderately strong acid, usually TFA. biosynth.compeptide.com The side-chain protecting groups, including the benzyl ester of glutamic acid, are designed to be stable to these conditions but are removed at the end of the synthesis with a much stronger acid, such as HF. elte.huosti.gov

This strategy relies on "modulated lability" rather than true orthogonality. biosynth.comjku.at The benzyl ester is significantly more stable to acid than the Boc group, but it is not completely inert to the repeated TFA treatments used during synthesis. slideshare.netelte.hu This can result in a low level of premature deprotection of the side chain over the course of a long synthesis, potentially leading to side reactions. peptide.com One common side reaction for N-terminal glutamic acid residues is cyclization to form a pyroglutamate residue. peptide.com Despite this limitation, the Boc/Bzl strategy has been a workhorse in peptide synthesis for decades and remains highly effective for the synthesis of many peptides. biosynth.comslideshare.net

Alternative α-Amino Protecting Groups

While this compound itself implies an unprotected α-amino group, in the broader context of peptide synthesis, this group must be temporarily masked. The choice of the α-amino protecting group is critical and must be orthogonal to the side-chain protection, meaning each can be removed without affecting the other. wikipedia.org The most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/benzyl and Fmoc/tert-butyl approaches. wikipedia.org

In the Boc/benzyl strategy , the α-amino group is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). wikipedia.orggoogle.com This strategy is compatible with benzyl-based side-chain protection, like the benzyl ester in this compound. wikipedia.org

The Fmoc/tert-butyl strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. wikipedia.orgiris-biotech.de Deprotection is achieved using a base, commonly piperidine. iris-biotech.de This approach is orthogonal to tert-butyl-based side-chain protecting groups. wikipedia.orgiris-biotech.de

Other notable α-amino protecting groups include:

Benzyloxycarbonyl (Z) group : Introduced by Bergmann and Zervas, it is removable by catalytic hydrogenation. researchgate.net

Allyloxycarbonyl (alloc) group : This group offers orthogonality as it is removed by palladium catalysts, leaving other protecting groups intact. wikipedia.orgpeptide.com It is particularly useful in syntheses requiring on-resin modifications. wikipedia.org

Side-Chain Protecting Group Considerations for Glutamic Acid

The γ-carboxyl group of glutamic acid is a reactive site that necessitates protection to prevent side reactions, such as branching of the peptide chain. wiley-vch.de

Benzyl Protection of the γ-Carboxyl Group in Glutamic Acid

The benzyl (Bzl) ester is a common choice for protecting the γ-carboxyl group of glutamic acid, as seen in this compound. creative-peptides.com This protection is achieved through the esterification of the γ-carboxyl group with benzyl alcohol. One of the primary advantages of benzyl protection is its stability under the conditions required for Boc-based solid-phase peptide synthesis. wikipedia.org It is considered a semi-permanent protecting group, stable during chain elongation but removable during the final cleavage from the resin. google.com

Impact on Peptide Synthesis Efficiency and Purity

The use of γ-benzyl protection for glutamic acid can influence the efficiency and purity of the final peptide. While effective in preventing unwanted side reactions at the γ-carboxyl group, the conditions required for its removal can sometimes lead to by-products. For instance, strong acid cleavage can potentially lead to side reactions with other sensitive amino acid residues in the peptide chain. peptide.com Furthermore, the presence of the benzyl group can sometimes contribute to aggregation during synthesis, particularly in sequences prone to this issue. wikipedia.org

Deprotection Strategies and By-product Management

The final step in peptide synthesis involves the removal of all protecting groups to yield the native peptide.

Acid-Labile Deprotection

The benzyl ester of this compound is typically removed by strong acids. google.com This process is often performed concurrently with the cleavage of the peptide from the solid support resin in SPPS. nih.gov

Commonly used reagents for acid-labile deprotection include:

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Typically used at high concentrations (e.g., 95%) with scavengers. iris-biotech.de | The most common reagent for final deprotection in Fmoc/tBu strategy. iris-biotech.de |

| Hydrogen Fluoride (HF) | Anhydrous liquid HF is used in Boc/Bzl strategy. wikipedia.org | A highly hazardous reagent requiring specialized equipment. google.com |

| Methanesulfonic acid (MSA) | Can be used as a less volatile alternative to HF. google.com | |

| p-Toluenesulfonic acid (p-TSA) | Used in mixtures with solvents like TFE and DCM for Boc removal. google.com | |

| HCl in hexafluoroisopropanol (HFIP) | An effective reagent for removing various acid-labile protecting groups. researchgate.net |

The use of "scavengers" or "cation catchers" is crucial during acid-labile deprotection. When the benzyl group is cleaved, it forms a reactive benzyl cation. This cation can re-attach to electron-rich amino acid residues like tryptophan or tyrosine, leading to unwanted by-products. peptide.comhighfine.com Common scavengers include water, thioanisole, and ethanedithiol. nih.gov

Catalytic Hydrogenation for Benzyl Group Removal

Catalytic hydrogenation is a widely employed and mild method for the deprotection of benzyl groups. highfine.com This reaction involves the use of a metal catalyst, typically palladium on a solid support like carbon (Pd/C), and a hydrogen source to cleave the benzyl ether or ester bond. organic-chemistry.orgsciforum.net The process results in the regeneration of the carboxylic acid and the formation of toluene as a byproduct. organic-chemistry.org

The general mechanism for catalytic hydrogenation on a metal surface involves several key steps. masterorganicchemistry.com Initially, both the hydrogen gas (H₂) and the substrate, in this case, the benzyl-protected glutamic acid, are adsorbed onto the surface of the palladium catalyst. masterorganicchemistry.com The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface. The substrate also coordinates with the metal surface through its pi-electron system. Subsequently, the hydrogen atoms are sequentially transferred from the catalyst surface to the substrate, leading to the cleavage of the carbon-oxygen bond of the benzyl ester and the formation of the deprotected glutamic acid and toluene. masterorganicchemistry.com

The efficiency of this process can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. scielo.br While palladium on carbon is the most common catalyst, other systems like palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, can also be utilized. tandfonline.com In some cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone. tandfonline.com Transfer hydrogenation offers an alternative to using hydrogen gas directly, employing hydrogen donors like cyclohexene, formic acid, or ammonium (B1175870) formate (B1220265) in conjunction with the palladium catalyst. rsc.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Benzyl Group Hydrogenolysis

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Most common and widely used method for O- and N-debenzylation. tandfonline.com |

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogen Gas (H₂) | Effective catalyst, sometimes used when Pd/C is not successful. tandfonline.com |

| Pd/C + Pd(OH)₂/C | Hydrogen Gas (H₂) | Combination can be more efficient than either catalyst alone in certain cases. tandfonline.com |

| Palladium on Carbon (Pd/C) | Cyclohexene | A transfer hydrogenation method that can be convenient for removing N-benzyloxycarbonyl and benzyl ester groups. rsc.org |

Minimizing Side Reactions During Deprotection

While catalytic hydrogenation is generally a clean and efficient deprotection method, side reactions can occur, impacting the yield and purity of the final peptide. A significant challenge is the potential for premature cleavage of other protecting groups or the reduction of other functional groups within the peptide sequence. sciforum.net

One common side reaction is the N-alkylation of free amine groups, particularly when using alcoholic solvents like methanol (B129727) or ethanol. researchgate.net The palladium catalyst can oxidize the alcohol solvent to the corresponding aldehyde (formaldehyde or acetaldehyde). This aldehyde can then react with a free amine in the peptide to form an imine, which is subsequently reduced by hydrogen to yield an N-alkylated product. researchgate.net The use of 2,2,2-trifluoroethanol (B45653) as a solvent can overcome this issue as it is resistant to oxidation by the palladium catalyst. researchgate.net

In peptides containing tyrosine, an acid-catalyzed O- to C-migration of the benzyl group can occur, leading to the formation of 3-benzyltyrosine residues. nih.gov This side reaction can be suppressed by carefully selecting the deprotection conditions, such as using a mixture of trifluoroacetic acid and acetic acid. nih.gov

For aspartic acid residues, both acid- and base-catalyzed cyclization can occur to form aminosuccinyl derivatives, also known as aspartimide formation. nih.govbibliomed.orgub.edu This can lead to the formation of β-peptides or piperidides as byproducts. ub.edu The choice of deprotection reagents and conditions is crucial to minimize this side reaction. For instance, using hydrogen bromide in trifluoroacetic acid has been found to be relatively safe in this regard. nih.gov

The presence of certain functional groups can also interfere with the catalytic hydrogenation process. For example, sulfur-containing residues can poison the palladium catalyst, reducing its activity. highfine.com To maintain the integrity of other reducible groups like olefins, carbobenzyloxy (Cbz) groups, and azides, selective inhibition of benzyl ether hydrogenolysis can be achieved. The addition of inhibitors like ammonia, pyridine, or ammonium acetate (B1210297) can suppress the cleavage of benzyl ethers while allowing the hydrogenation of other functionalities. organic-chemistry.org

Table 2: Common Side Reactions in Deprotection and Mitigation Strategies

| Side Reaction | Amino Acid(s) Involved | Conditions Favoring Reaction | Mitigation Strategy |

|---|---|---|---|

| N-Alkylation | Any free amine | Alcoholic solvents (e.g., methanol, ethanol) with Pd catalyst. researchgate.net | Use of non-oxidizable solvents like 2,2,2-trifluoroethanol. researchgate.net |

| O- to C-Benzyl Migration | Tyrosine | Acidic conditions for deprotection. nih.gov | Use of a trifluoroacetic acid and acetic acid mixture. nih.gov |

| Aspartimide Formation | Aspartic Acid | Both acidic and basic conditions. nih.govub.edu | Use of HBr in trifluoroacetic acid; avoiding strong bases like DBU. nih.govpeptide.com |

| Catalyst Poisoning | Sulfur-containing residues | Presence of thioethers. highfine.com | Use of more robust catalysts or alternative deprotection methods. |

Applications of H D Glu Obzl Oh in Peptide and Organic Synthesis

Peptide Synthesis as a Building Block

H-D-Glu(OBzl)-OH serves as a crucial chiral building block for incorporating D-glutamic acid residues into peptide chains. Its protected nature allows for controlled coupling reactions, essential for assembling specific peptide sequences.

Stereochemical Control and Chiral Induction

The presence of the D-configuration in this compound is critical for maintaining stereochemical integrity throughout synthetic processes.

Mitigation of Epimerization in Coupling Reactions

Epimerization, or racemization at the alpha-carbon of an amino acid residue, is a common challenge during peptide bond formation. This process can compromise the stereochemical integrity of the final peptide, leading to a mixture of diastereomers with potentially altered biological activity. Epimerization is often triggered by the formation of reactive intermediates, such as oxazolones, particularly under basic conditions or when the alpha-proton is highly acidic mdpi.comnih.gov.

While specific studies detailing the direct mitigation of epimerization by this compound are not extensively detailed in the provided literature, its structure inherently contributes to maintaining stereochemical purity. The benzyl (B1604629) ester protection on the gamma-carboxyl group of D-glutamic acid serves to shield this functional group from participating in side reactions that could indirectly lead to epimerization at the alpha-carbon. By preventing unwanted reactions at the side chain, the benzyl ester helps to preserve the chiral integrity of the alpha-amino acid center during coupling reactions, thereby supporting cleaner synthesis with a reduced epimerization rate mdpi.comnih.gov.

Influence of this compound on Diastereoselective Outcomes

The use of protected amino acids like this compound is crucial for achieving high diastereoselectivity in peptide synthesis. The benzyl ester group on the gamma-carboxyl of D-glutamic acid ensures that this specific side chain does not interfere with the peptide coupling process. This protection strategy helps to direct the reaction specifically towards the formation of the desired peptide bond between the alpha-amino group of one amino acid and the alpha-carboxyl group of another.

Consequently, incorporating this compound into a growing peptide chain helps maintain the defined stereochemistry of the D-glutamic acid residue. This leads to a higher proportion of the desired stereoisomer in the final product, contributing to improved diastereoselective outcomes in complex peptide syntheses.

Applications in Medicinal Chemistry

The ability to synthesize precisely defined peptide structures and their analogues is fundamental to medicinal chemistry, particularly in the development of peptide-based therapeutics and diagnostics.

Synthesis of Bioactive Peptides and Analogues

This compound serves as a valuable building block for the synthesis of various bioactive peptides and their modified analogues. For instance, derivatives of Substance P (SP), a neuropeptide involved in pain transmission and inflammatory responses, have been synthesized using glutamic acid derivatives with benzyl ester protection. Specifically, analogues such as [Glp6, Glu(OBzl)11]-sp(6-11) and [Glp5, Glu(OBzl)11]-SP-(5-11) have been reported to be more potent than the native Substance P ekb.eg. The incorporation of the Glu(OBzl) moiety in these analogues highlights its role in modulating the pharmacological properties of peptide-based compounds.

Role in Combinatorial Library Synthesis

Combinatorial chemistry offers a powerful approach for the rapid synthesis and screening of large numbers of compounds, accelerating the discovery of new drug candidates. This compound, or its N-protected forms such as Boc-D-Glu(OBzl)-OH, can be utilized as a component in the construction of combinatorial peptide libraries justia.com. By systematically varying amino acid sequences and incorporating protected amino acids like this compound, researchers can generate diverse libraries of peptides and peptidomimetics. These libraries are then screened for specific biological activities, facilitating the identification of lead compounds for therapeutic development.

Development of Peptidic Drug Candidates

The precise structural control afforded by using building blocks like this compound is essential for the development of stable and effective peptidomimetic drugs. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The incorporation of modified amino acids, including protected derivatives like this compound, allows for the fine-tuning of peptide structures to achieve desired therapeutic effects. The synthesis of potent analogues of bioactive peptides, as seen with Substance P derivatives ekb.eg, underscores the compound's relevance in this field.

Role as a Precursor for Advanced Building Blocks

Beyond its direct incorporation into peptides, this compound can also serve as a precursor for other specialized chemical building blocks. For example, it can be converted into reactive intermediates like N-carboxyanhydrides (NCAs) through reactions such as phosgenation thieme-connect.de. These NCAs are highly reactive monomers that can be polymerized to form polypeptides or used in various polymerization and peptide synthesis strategies. Furthermore, this compound can be part of more complex peptide fragments, such as Boc-Glu(OBzl)-Ile-Gln-Leu-NHNGH2 thieme-connect.de, demonstrating its utility in constructing larger, more intricate molecular structures for advanced synthetic endeavors.

Compound Information Table

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2578-33-8 | C12H15NO4 | 237.3 |

| Boc-D-Glu(OBzl)-OH | Not specified | Not specified | Not specified |

| Z-D-Glu(OBzl)-OH | 59486-73-6 | C20H21NO5 | 355.38 |

| H-D-Glu-OBzl | 79338-14-0 | C12H15NO4 | 237.25 |

| H-D-Glu(Obzl)-Obzl | 19898-41-0 | Not specified | Not specified |

| H-Glu(OBzl)-OBzl TosOH | 2791-84-6 | C19H21NO4·C7H8O3S | 499.6 |

| Boc-L-Glu(OBzl)-OH | 13574-13-5 | C17H23NO6 | 337.37 |

| Substance P (SP) | 36607-24-4 | C62H90N16O13S | 1347.54 |

Derivatization of the Free Carboxyl or Amino Groups

The utility of this compound in synthesis is largely dependent on the selective derivatization of its functional groups.

Amino Group Derivatization: The primary alpha-amino group of this compound is typically derivatized through protection strategies essential for controlled peptide synthesis. Common protecting groups include the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. For instance, Boc-D-Glu(OBzl)-OH is a widely employed intermediate in Boc-based solid-phase peptide synthesis (SPPS) chemimpex.comalfa-chemistry.com. Similarly, Cbz-protected derivatives, denoted as Z-D-Glu(OBzl)-OH, are also utilized in both solution-phase and solid-phase peptide synthesis methodologies nih.govnih.gov. These N-protected forms ensure that subsequent coupling reactions occur selectively at the alpha-carboxyl group.

Carboxyl Group Derivatization: The gamma-carboxyl group is protected as a benzyl ester. This benzyl ester moiety is notably stable under the acidic conditions often employed for Boc deprotection and the neutral or mildly basic conditions used in many peptide coupling reactions vulcanchem.com. This stability ensures that the side chain remains protected throughout the peptide assembly process. The alpha-carboxyl group, in contrast, is typically left free in the this compound form, making it amenable to activation for peptide bond formation.

Table 1: Derivatization of this compound for Peptide Synthesis

| Derivatization Type | Target Group | Protecting Group/Activation | Common Reagents/Methods | Resulting Derivative | Key Application/Purpose |

| N-Protection | Alpha-amino | Boc (tert-butoxycarbonyl) | Boc-anhydride, Boc-Cl | Boc-D-Glu(OBzl)-OH | SPPS (Boc strategy) |

| N-Protection | Alpha-amino | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Z-D-Glu(OBzl)-OH | Solution/SPPS |

| Carboxyl Protection | Gamma-carboxyl | Benzyl ester (OBzl) | Benzyl alcohol + acid (e.g., H₂SO₄) | This compound | Protects side chain during peptide elongation |

| Carboxyl Activation | Alpha-carboxyl | Activated ester | DCC/HOSu, DCC/HOBt, other coupling agents | D-Glu(OBzl)-OSu/OBt etc. | Peptide bond formation |

Formation of Activated Esters for Coupling

A cornerstone of peptide synthesis is the activation of the alpha-carboxyl group of an amino acid to facilitate the formation of a peptide bond with the amino group of another amino acid. This compound is readily converted into various activated ester intermediates for this purpose.

Carbodiimide-Mediated Activation: A widely adopted approach involves the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). The efficiency and selectivity of these reactions are often enhanced by the addition of nucleophilic additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives help to minimize racemization of the amino acid and reduce the formation of unwanted byproducts, such as N-acylureas thieme-connect.de. For instance, N-protected D-Glu(OBzl)-OH derivatives can be activated using DCC in combination with HOBt, and the resulting activated species can then be coupled with another amino acid ester, typically yielding the desired dipeptide in good yields, often in the range of 65-85% for the coupling step . The benzyl ester protecting the gamma-carboxyl remains intact throughout these procedures vulcanchem.com.

Table 2: Peptide Coupling using Activated this compound Derivatives

| Coupling Strategy | Activated Intermediate (derived from this compound) | Coupling Partner (Example) | Coupling Reagents/Conditions | Typical Yield (for coupling step) | Research Reference(s) |

| Carbodiimide Coupling | Boc-D-Glu(OBzl)-OH | H-Leu-OMe | DCC/HOBt, DMF/DCM, 0-25°C | ~78% (for dipeptide formation) | |

| Carbodiimide Coupling | N-Protected D-Glu(OBzl)-OH | Amino acid/Peptide ester | DCC/HOSu, various solvents | 65-85% (for activated ester/coupling) | thieme-connect.de |

| Carbodiimide Coupling | Z-D-Glu(Obzl) | Peptide fragment | DCC, N-hydroxy succinimide | High purity intermediate | google.com |

Synthesis of Specialty Reagents Incorporating the this compound Scaffold

The unique structural features of this compound make it a valuable precursor for synthesizing a range of specialty reagents and complex molecules beyond standard peptide chains.

Peptidomimetics and Modified Peptides: this compound serves as a chiral building block for constructing peptidomimetics and peptides with modified properties. For example, it has been incorporated into the synthesis of triazole-containing peptidotriazolamers, where the protected glutamic acid moiety forms part of the peptide backbone structure core.ac.uk. Furthermore, it can be utilized in the creation of peptide analogs that exhibit enhanced resistance to enzymatic degradation, thereby increasing their therapeutic half-life . It also finds application in the development of peptide-based drugs, where precise control over amino acid sequence and stereochemistry is paramount for achieving desired pharmacological effects chemimpex.com.

Synthesis of Modified Amino Acids: The compound can also serve as a starting material for synthesizing non-canonical amino acids. For instance, Boc-D-Glu(OBzl)-OH has been employed as a precursor in a synthetic route to (S)-4-amino-5-mercaptopentanoic acid. This transformation involves converting the gamma-carboxyl group to an alcohol, followed by a Mitsunobu reaction to introduce the thiol functionality researchgate.net.

Bioconjugation and Drug Delivery: While specific examples directly detailing this compound are less prevalent in the reviewed literature, derivatives of glutamic acid gamma-benzyl ester are noted for their potential in facilitating site-specific bioconjugation of antibodies and imaging agents vulcanchem.com. The benzyl ester protection strategy can be adapted for various bioconjugation approaches.

Table 3: Synthesis of Specialty Reagents and Modified Molecules using this compound

| Target Molecule/Class | Role of this compound | Synthetic Strategy/Key Transformation | Resulting Compound/Application | Research Reference(s) |

| Peptidotriazolamers | Chiral building block | Incorporation into peptide backbone | Triazole-containing peptidomimetics | core.ac.uk |

| (S)-4-amino-5-mercaptopentanoic acid | Starting material | Conversion of carboxyl to alcohol, then Mitsunobu reaction with thiol | Modified amino acid with thiol group | researchgate.net |

| MurE Inhibitors | Precursor | Synthesis of pseudodipeptides and product analogues | Bioactive molecules targeting bacterial cell wall biosynthesis | researchgate.net |

| Enzyme-resistant analogs | Building block | Incorporation into peptide sequence | Peptides with enhanced stability against proteolytic degradation |

Biochemical and Biophysical Investigations Involving H D Glu Obzl Oh

Conformational Analysis of Peptides Containing H-D-Glu(OBzl)-OH

The stereochemistry of amino acid residues is a primary determinant of the secondary and tertiary structure of peptides. The introduction of a D-amino acid, such as this compound, into a sequence of L-amino acids creates a diastereomeric peptide with unique conformational properties.

Computational methods like molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides. nih.govnih.gov These simulations can predict how the presence of a D-residue influences peptide folding, flexibility, and interactions with its environment.

For a peptide containing this compound, MD simulations would be expected to reveal altered backbone torsion angles (phi, ψ) at and adjacent to the D-residue. D-amino acids preferentially occupy regions of the Ramachandran plot that are energetically unfavorable for L-amino acids, such as the left-handed alpha-helical region (αL). oup.com This inversion of stereochemistry can induce specific turns or kinks in the peptide backbone that would not be present in the all-L-amino acid counterpart. oup.com Simulations of diastereomeric peptides have shown that while all-L peptides may favor extended or pseudo-cyclic conformations, the inclusion of a D-residue can disrupt these structures or, conversely, facilitate cyclization by promoting turn-like structures. researchgate.net

MD simulations can also elucidate the dynamics of the benzyl-protected glutamate (B1630785) side chain. The simulation would track its orientation relative to the peptide backbone and surrounding solvent or membrane-mimicking environments, providing insights into its potential steric and hydrophobic interactions. mdpi.commdpi.com

Table 1: Expected Ramachandran Plot Preferences for L- vs. D-Amino Acid Residues

| Amino Acid Configuration | Preferred Phi (φ), Psi (ψ) Regions | Resulting Secondary Structure Propensity |

| L-Amino Acid | Right-handed alpha-helix (αR), Beta-sheet (β) | Promotes α-helices and β-sheets |

| D-Amino Acid | Left-handed alpha-helix (αL), Inverse beta-turns | Disrupts L-type helices/sheets; can induce turns |

This table is based on general principles of peptide conformation. oup.com

Spectroscopic techniques provide experimental data to validate and complement computational findings regarding peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the three-dimensional structure of peptides in solution. uzh.chthieme-connect.de For a peptide containing this compound, 2D NMR experiments like COSY, TOCSY, and NOESY would be employed. Analysis of Nuclear Overhauser Effect (NOE) data would reveal through-space proximities between protons, which are crucial for defining the peptide's fold. The presence of the D-residue would likely result in unique NOE patterns, such as those indicating a turn or non-standard helical structure, which would differ from an all-L analogue. uzh.ch

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov An all-L peptide composed of the same sequence as a peptide containing this compound would be its diastereomer, not its enantiomer. Therefore, their CD spectra would not be mirror images but would be distinctly different. nih.gov If the all-L peptide adopts a canonical α-helical structure, characterized by negative bands around 222 nm and 208 nm, the introduction of the D-glutamic acid residue would be expected to disrupt this helix, leading to a CD spectrum with reduced ellipticity at these wavelengths and a shift towards a spectrum characteristic of a random coil or β-turn. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹). nih.govspringernature.com Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic Amide I absorption frequencies. researchgate.net The incorporation of this compound would likely alter the Amide I band profile compared to the all-L peptide, reflecting the change in the distribution of secondary structural elements. lew.ro

The introduction of a single D-amino acid into an L-peptide sequence has profound and predictable impacts on its conformation. Due to the inverted stereochemistry at the α-carbon, a D-residue cannot be easily accommodated into right-handed secondary structures that are common in L-peptides. oup.com

The primary impacts are:

Destabilization of Secondary Structures: D-amino acids act as "helix breakers" in right-handed α-helices and disrupt the hydrogen-bonding patterns of parallel or antiparallel β-sheets. researchgate.net

Induction of Turns: The conformational preferences of D-amino acids make them potent inducers of specific types of β-turns (e.g., type I' or II' turns), which can be a valuable tool in peptide design to create specific folded structures or to facilitate macrocyclization.

Enzymatic Recognition and Processing of this compound Containing Peptides

One of the most significant consequences of incorporating D-amino acids into peptides is the drastic alteration of their interaction with enzymes, particularly proteases.

Proteases and peptidases are enzymes that catalyze the cleavage of peptide bonds. They exhibit a high degree of stereospecificity, meaning their active sites are chiral and are exquisitely evolved to recognize and bind substrates composed of L-amino acids. researchgate.netpurdue.edu The binding pockets of proteases, which accommodate the amino acid side chains flanking the scissile bond (termed P4, P3, P2, P1, P1', P2', etc.), are shaped to fit the L-configuration. nih.gov

A peptide containing this compound, particularly if the D-residue is near the cleavage site, would be a very poor substrate for most common proteases (e.g., trypsin, chymotrypsin, elastase). nih.govmdpi.com The enzyme's active site would be unable to achieve the proper stereochemical alignment with the D-residue for catalysis to occur. researchgate.net While some microbial enzymes are known to process D-amino acid-containing peptides, proteases in higher organisms are almost exclusively L-specific.

Table 2: General Substrate Specificity of Common Proteases

| Protease | P1 Position Specificity (Cleaves C-terminal to:) | Stereospecificity |

| Trypsin | Basic residues (Lys, Arg) | L-amino acids only |

| Chymotrypsin | Large hydrophobic residues (Phe, Trp, Tyr) | L-amino acids only |

| Elastase | Small aliphatic residues (Ala, Gly, Val) | L-amino acids only |

This table illustrates the L-stereospecificity of common proteases. purdue.edupnas.org

A direct consequence of the stereospecificity of proteases is that peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation. nih.govresearchgate.net The introduction of this compound, especially at or near the N- or C-terminus, would protect the peptide from cleavage by exopeptidases. nih.gov If placed internally, it would hinder cleavage by endopeptidases.

This increased proteolytic resistance is a key reason for the use of D-amino acids in therapeutic peptide development. Numerous studies have demonstrated that substituting an L-amino acid with its D-enantiomer can increase the half-life of a peptide in serum from minutes to many hours or even days. researchgate.netnih.govnih.gov For instance, studies comparing all-L peptides to their counterparts with C-terminal D-amino acid modifications have shown that while the L-peptides are completely degraded by proteases like proteinase K within a few hours, a significant fraction of the D-amino acid-containing peptides remain intact after 24 hours. nih.gov This principle would apply directly to a peptide containing this compound, which would be expected to have a much longer biological half-life than its all-L counterpart.

Interactions with Transglutaminases and Related Enzymes

Transglutaminases (TGs) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue. nih.gov This cross-linking activity is crucial in various physiological processes. Tissue transglutaminase (tTG or TG2), a prominent member of this family, is also capable of deamidating specific glutamine residues into glutamic acid, a reaction implicated in the pathogenesis of celiac disease. mdpi.comnih.gov

The specificity of transglutaminases for their substrates is critical. Research indicates that the amino acid sequence surrounding the target glutamine residue plays a significant role. For instance, tTG-mediated deamidation is highly selective and influenced by adjacent residues, particularly proline. nih.gov

Direct studies on the interaction between this compound itself and transglutaminases are not extensively documented in publicly available literature. However, based on the known substrate specificity of these enzymes, several inferences can be made:

Stereospecificity : Enzymes typically exhibit high stereospecificity. Transglutaminases have evolved to recognize and act upon L-amino acids, which are the building blocks of natural proteins. The D-configuration of this compound would likely make it a poor substrate, if not entirely unrecognized, by the active site of transglutaminases.

Requirement for a Glutamine Residue : The primary function of transglutaminases involves the modification of a glutamine residue. This compound is a glutamic acid derivative, not a glutamine derivative. Therefore, it cannot serve as an acyl donor in the canonical transglutaminase reaction.

Blocked Gamma-Carboxyl Group : The γ-carboxyl group of the glutamic acid residue is protected by a benzyl (B1604629) ester. This blockage would prevent it from participating in enzymatic reactions that require a free carboxylate. While the related enzyme γ-glutamyltranspeptidase (γ-GT) acts on the γ-glutamyl bond, its mechanism also involves specific recognition of the substrate structure that would likely be impeded by the D-configuration and the benzyl group. nih.gov